3-Bromo-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with bromine, difluoroethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of Bromine: Bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide.
Addition of Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide.
Nitration: The nitro group is introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoroethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders or cancer.
Industry:
Materials Science:
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoroethyl and nitro groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
- 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-amine
- 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness: 3-Bromo-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole is unique due to the presence of both the difluoroethyl and nitro groups, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents can lead to unique electronic properties and reactivity patterns not observed in similar compounds.
Properties
Molecular Formula |
C5H4BrF2N3O2 |
---|---|
Molecular Weight |
256.01 g/mol |
IUPAC Name |
3-bromo-1-(2,2-difluoroethyl)-4-nitropyrazole |
InChI |
InChI=1S/C5H4BrF2N3O2/c6-5-3(11(12)13)1-10(9-5)2-4(7)8/h1,4H,2H2 |
InChI Key |
DTMIUFIPRPBIKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.